Malvidin 3-arabinoside cation
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Overview
Description
Malvidin 3-arabinoside cation is a type of anthocyanin, a class of flavonoid compounds that are widely distributed in plants. Anthocyanins are responsible for the red, purple, and blue colors in many fruits and flowers. This compound is specifically known for its presence in red grapes and red wine, contributing to their characteristic color. This compound is an O-methylated anthocyanidin, which means it has methoxy groups attached to its structure, enhancing its stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malvidin 3-arabinoside cation typically involves the glycosylation of malvidin with arabinose. This process can be carried out using various glycosylation agents and catalysts under controlled conditions. For instance, the reaction might involve the use of silver carbonate as a catalyst and acetobromoglucose as the glycosyl donor .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as red grapes. The extraction process includes crushing the grapes, followed by solvent extraction and purification steps to isolate the desired anthocyanin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Malvidin 3-arabinoside cation undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the cation to its corresponding leucoanthocyanidin form.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different colors and bioactivities, making them useful in various applications .
Scientific Research Applications
Malvidin 3-arabinoside cation has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties under different pH conditions.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of study for its potential health benefits.
Medicine: Research has shown that this compound has anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: It is used in the food industry as a natural colorant and in the cosmetic industry for its antioxidant properties
Mechanism of Action
The mechanism of action of malvidin 3-arabinoside cation involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase and catalase.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the regulation of cell cycle-related proteins
Comparison with Similar Compounds
Similar Compounds
Similar compounds to malvidin 3-arabinoside cation include other anthocyanins like:
- Cyanidin 3-glucoside
- Delphinidin 3-glucoside
- Pelargonidin 3-glucoside
Uniqueness
What sets this compound apart from these similar compounds is its enhanced stability due to the presence of methoxy groups. This stability makes it more resistant to degradation and more effective in its biological activities .
Properties
CAS No. |
785047-89-4 |
---|---|
Molecular Formula |
C22H23O11+ |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C22H22O11/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27)/p+1/t13-,18-,20+,22-/m0/s1 |
InChI Key |
ZWAAFZOEMBEAAF-TXOAXZHWSA-O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O |
Origin of Product |
United States |
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